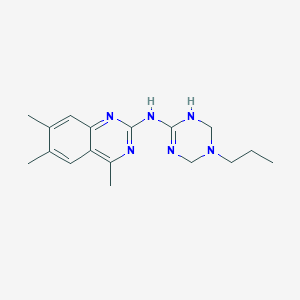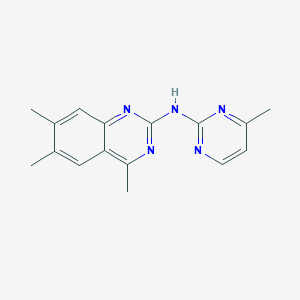![molecular formula C22H17N5O3S B11035957 2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11035957.png)
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a nitrobenzyl sulfanyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds.
Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.
Introduction of the Nitrobenzyl Sulfanyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites.
Interaction with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their normal functions and leading to cell death.
Modulation of Signaling Pathways: It can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be compared with other similar compounds, such as:
Triazoloquinoxalines: These compounds have a similar triazole-quinoxaline structure but differ in their substituents, leading to different biological activities.
Triazolothiadiazines: These compounds contain a triazole ring fused with a thiadiazine ring and exhibit diverse pharmacological activities.
Triazolopyridazines: These compounds have a triazole ring fused with a pyridazine ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N5O3S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H17N5O3S/c28-20-11-16(15-4-2-1-3-5-15)10-19-18(20)12-26-21(23-19)24-22(25-26)31-13-14-6-8-17(9-7-14)27(29)30/h1-9,12,16H,10-11,13H2 |
InChI Key |
SWDUQTIMLPCAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=C21)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035880.png)
![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11035888.png)
![2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035889.png)
![1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B11035893.png)
![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11035898.png)
![N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)


![7-hydroxy-1-(pentan-3-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11035927.png)
![Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11035935.png)
![(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone](/img/structure/B11035937.png)

![7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11035944.png)
